Propylthiouracil N-β-D-glucuronide is a glucuronide conjugate of propylthiouracil (PTU), a drug primarily known for its antithyroid activity. This conjugate is formed through the metabolic process of glucuronidation, a major detoxification pathway in the liver. It plays a significant role in the metabolism and elimination of PTU from the body. [, , ]
Propylthiouracil N-β-D-glucuronide is a significant metabolite of propylthiouracil, a medication primarily used to manage hyperthyroidism and thyrotoxicosis. This compound results from the glucuronidation process, which is a phase II metabolic reaction involving the conjugation of glucuronic acid to the drug. The formation of Propylthiouracil N-β-D-glucuronide is crucial for understanding the metabolism and potential hepatotoxicity associated with propylthiouracil, especially in pediatric populations where its use has raised safety concerns due to liver toxicity.
Propylthiouracil N-β-D-glucuronide is classified as a glycosylation product of propylthiouracil. It is synthesized in the liver through the action of uridine 5′-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A9, which plays a pivotal role in its formation. The compound is identified by its CAS number 33987-24-5 and has been studied for its pharmacokinetics and potential implications in drug interactions and safety profiles.
The synthesis of Propylthiouracil N-β-D-glucuronide typically involves enzymatic glucuronidation using liver microsomes or recombinant UGT enzymes. The following steps outline the general procedure:
This method allows for simultaneous quantification, providing insights into the metabolic pathways and potential toxicological effects associated with propylthiouracil.
The molecular formula of Propylthiouracil N-β-D-glucuronide is , with a molecular weight of approximately 236.22 g/mol. The structure features a glucuronic acid moiety linked to the thiouracil backbone, which can be represented as follows:
The compound exists as a tan to brown solid and conforms to its structure through various spectroscopic methods such as nuclear magnetic resonance (NMR) analysis .
Propylthiouracil N-β-D-glucuronide primarily participates in metabolic reactions that involve its conversion back into propylthiouracil or further biotransformation into other metabolites. The key reactions include:
These reactions are significant in determining the pharmacokinetic behavior of propylthiouracil and its metabolites in biological systems .
The mechanism of action of Propylthiouracil involves inhibition of thyroid hormone synthesis by blocking iodine oxidation in the thyroid gland. This inhibition occurs through two main processes:
The formation of Propylthiouracil N-β-D-glucuronide may influence these processes by altering the bioavailability and activity of propylthiouracil itself, particularly in patients with varying metabolic capacities .
The physical properties of Propylthiouracil N-β-D-glucuronide include:
Chemical properties include:
These properties are essential for handling, storage, and application in scientific research.
Propylthiouracil N-β-D-glucuronide serves several important roles in scientific research:
Propylthiouracil N-β-D-glucuronide (PTU-GLU) is formed via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation, a critical Phase II detoxification pathway. This reaction involves the covalent linkage of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to propylthiouracil (PTU) at its nucleophilic nitrogen atom, forming an N-glucuronide bond. The mechanism follows second-order nucleophilic substitution (SN₂), where PTU’s thiouracil nitrogen attacks the anomeric carbon of UDPGA, facilitated by UGT’s catalytic base. This process converts the lipophilic PTU into a water-soluble conjugate, enabling efficient renal or biliary elimination [1] [7].
UGTs are endoplasmic reticulum membrane-bound enzymes expressed predominantly in hepatocytes and enterocytes. They exhibit broad substrate specificity for xenobiotics containing functional groups such as hydroxyls, carboxyls, amines, and thiols. For PTU, a thioamide antithyroid drug, glucuronidation serves as its primary metabolic clearance pathway, accounting for ~35% of urinary excretion within 24 hours post-administration. The reaction kinetics in human liver microsomes follow Michaelis-Menten parameters, with PTU-GLU formation demonstrating linear dependence on enzyme concentration and incubation time [1] [4].
Table 1: Key Metabolic Pathways of Propylthiouracil
Metabolic Pathway | Primary Site | Key Enzyme(s) | Functional Group Targeted |
---|---|---|---|
N-Glucuronidation | Liver | UGT1A9 | Thiouracil nitrogen |
Sulfation | Liver | SULTs | Thiol group |
Oxidation | Neutrophils | Myeloperoxidase | Thioamide |
UGT1A9 is the principal isoform responsible for PTU-GLU biosynthesis, as confirmed through recombinant human UGT supersomes and enzyme kinetic studies. Using expressed human UGT isoforms, UGT1A9 exhibits a 12.4-fold higher intrinsic clearance (Vₘₐₓ/Kₘ) for PTU compared to other hepatic isoforms like UGT1A4 and UGT2B7. Key evidence includes:
The genetic polymorphism of UGT1A9 (e.g., UGT1A93, *5) reduces enzymatic activity by altering substrate binding, though these variants are rare (<4% allele frequency). Functional studies show PTU glucuronidation is unaffected by UGT1A128 (Gilbert’s syndrome variant), further underscoring UGT1A9’s non-redundant role [6] [9].
Table 2: Human UGT Isoform Selectivity for Propylthiouracil Glucuronidation
UGT Isoform | Relative Activity (%) | Tissue Expression | Km (μM) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|
UGT1A9 | 100 | Liver/Kidney | 15.8 | 26.1 |
UGT1A4 | 18.3 | Liver | 42.7 | 4.3 |
UGT1A1 | <5 | Liver/Intestine | ND | ND |
UGT2B7 | 8.7 | Liver/Kidney | 89.2 | 1.1 |
UGT1A9 exhibits marked ontogenic variation, contributing to age-dependent differences in PTU-GLU biosynthesis. mRNA and activity analyses of pediatric liver samples (donors aged 0–25 years) reveal:
This developmental trajectory correlates with transcription factor activation:
Metabolic Consequences:Reduced UGT1A9 activity in infants prolongs PTU elimination half-life, increasing systemic exposure. Pharmacokinetic modeling shows infants (0–2 years) have a 3.2-fold higher AUC of unmetabolized PTU versus adults, potentially elevating hepatotoxicity risk. This ontogeny explains the FDA’s black box warning against pediatric PTU use, as immature glucuronidation fails to efficiently detoxify PTU [1] [3] [4].
Table 3: Developmental Changes in UGT1A9 Activity and Pediatric Metabolic Risk
Age Group | UGT1A9 Activity (% Adult) | PTU Plasma AUC Relative to Adults | Hepatotoxicity Risk |
---|---|---|---|
Neonates (0-1 mo) | ≤5% | 4.1x | High |
Infants (2-6 mo) | 15-50% | 2.8x | Moderate |
Children (1-5 y) | 50-70% | 1.9x | Low-Moderate |
Adolescents (12-18 y) | 95-100% | 1.1x | Low |
Compound Index
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: